Methyl 3,4-dihydro-2H-pyran-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRJBHKGIAEZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1-Bromo-3-Chloropropane
The initial step involves the alkylation of methyl acetoacetate (II) with 1-bromo-3-chloropropane (I) to form a haloketone intermediate (VII). This reaction is conducted under reflux in methanol or ethanol, with sodium methoxide acting as both a base and a catalyst. The exothermic nature of the reaction eliminates the need for additional catalysts, simplifying the process.
Key Conditions:
O-Alkylation and Cyclization
The haloketone (VII) undergoes O-alkylation with sodium methoxide, facilitating cyclization to form the pyran ring. This step is critical for establishing the heterocyclic structure.
Reaction Dynamics:
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Sodium methoxide is added as a dry powder or methanolic solution under a nitrogen atmosphere to prevent oxidation.
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The reaction generates methanol stoichiometrically, which is recovered and reused, enhancing process sustainability.
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency, solvent recovery, and waste reduction. The improved process outlined in patents WO2011108001A2 and CN102781927A highlights advancements over traditional methods:
Advantages of Sodium Methoxide
Replacing potassium carbonate with sodium methoxide reduces molecular weight by 2.5-fold, minimizing salt byproducts and effluent generation. This substitution also lowers water consumption during purification.
Comparative Analysis:
| Parameter | Traditional Method (K₂CO₃) | Improved Method (NaOCH₃) |
|---|---|---|
| Molecular Weight | 138.21 g/mol | 54.02 g/mol |
| Effluent Volume | High (4×) | Low |
| Solvent Recovery | Partial | Full (distillation) |
Solvent Recycling
Methanol generated during O-alkylation is distilled and reused in subsequent batches, reducing raw material costs by 30–40%.
Purification and Characterization
Crude methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate is purified via fractional distillation under reduced pressure. Key physicochemical properties include:
Distillation Parameters:
Spectroscopic Validation:
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IR Spectroscopy: Ester carbonyl (C=O) stretch at 1,740 cm⁻¹.
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NMR: Characteristic shifts for pyran ring protons (δ 4.2–4.5 ppm) and methyl esters (δ 3.7 ppm).
Environmental and Economic Considerations
The improved process reduces environmental impact through:
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthetic Chemistry Applications
1.1 Intermediate in Organic Synthesis
Methyl 3,4-dihydro-2H-pyran-4-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is often used in the preparation of more complex molecules through reactions such as alkylation and acylation. For instance, it has been utilized in the synthesis of 6-chlorohexanone, which is a precursor for the pharmaceutical agent pentoxyfylline, indicating its relevance in medicinal chemistry .
1.2 Building Block for Heterocycles
The compound is also a valuable building block for constructing heterocyclic compounds. Its reactivity allows it to participate in various cyclization reactions, leading to the formation of pyran derivatives that exhibit diverse biological activities. Research has shown that derivatives of 3,4-dihydropyrans can possess antitumor and antibacterial properties, making them significant in drug discovery .
Medicinal Chemistry Applications
2.1 Antitumor Activity
Studies have indicated that this compound and its derivatives exhibit potential antitumor activity. The mechanism often involves the disruption of cancer cell proliferation pathways, making these compounds candidates for further development as anticancer agents .
2.2 Antibacterial Properties
In addition to its antitumor effects, this compound has been evaluated for its antibacterial properties. Research suggests that certain derivatives can inhibit bacterial growth, which positions them as potential leads for new antibiotic therapies .
Case Studies and Research Findings
3.1 Case Study: Synthesis of Bioactive Compounds
A notable study demonstrated the synthesis of a series of bioactive compounds from this compound through a streamlined synthetic route involving organocatalysis. The resulting compounds showed promising biological activities against various pathogens, highlighting the compound's utility in developing new therapeutic agents .
3.2 Case Study: Environmental Impact Assessment
Research into the synthesis processes of this compound has led to improved methodologies that minimize environmental impact. For example, a novel process utilizing sodium methoxide instead of potassium carbonate was developed to reduce waste and enhance efficiency during production . This approach demonstrates an effort towards sustainable chemistry practices.
Mechanism of Action
The mechanism of action of Methyl 3,4-dihydro-2H-pyran-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This reactivity is crucial for its role in synthetic chemistry and pharmaceutical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural features with Methyl 3,4-dihydro-2H-pyran-4-carboxylate, differing in substituents, ring saturation, or functional groups. Key comparisons are summarized below:
Table 1: Structural and Analytical Comparison of Pyran Derivatives
Methyl 3,6-dihydro-2H-pyran-4-carboxylate
- Functional Groups : Shares the methyl ester group but lacks substituents on the pyran ring.
- Applications : Likely serves as a precursor for synthesizing fully saturated pyrans or fused heterocycles .
Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxylate
- Structural Differences : The ethyl ester and 5-methyl group introduce steric bulk, which may hinder nucleophilic attacks at the ester carbonyl.
- Analytical Data : The mass spectrum (m/z 170, M⁺) and gas chromatography retention index (35.80) suggest moderate volatility, useful for analytical identification in natural products .
3-(4-Methoxybenzoyl)-7-methyl-dihydropyranone
- Functional Group Contrast : Replaces the ester with a ketone and adds an aromatic 4-methoxybenzoyl group.
- Spectroscopic Insights : Strong IR absorption at 1704 cm⁻¹ confirms the ketone C=O stretch, while MS fragments (m/z 165, 105) indicate cleavage of the aromatic moiety .
6-(Hydroxymethyl)-2-methyl-dihydropyran-4-one
- Reactivity Differences : The hydroxymethyl and ketone groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to ester derivatives.
- Synthetic Utility: Potential intermediate for glycosylation or oxidation reactions due to its hydroxyl functionality .
Key Research Findings and Trends
Substituent Effects : Ethyl/methyl esters and aromatic substituents significantly alter physicochemical properties. For example, Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxylate has a higher molecular weight (170.21 vs. 142.15) and distinct fragmentation patterns compared to methyl esters .
Spectroscopic Signatures : Carbonyl stretches in IR (e.g., 1704 cm⁻¹ for ketones vs. ~1740 cm⁻¹ for esters) and MS fragmentation (e.g., m/z 77 for benzoyl groups) aid in differentiating analogs .
Synthetic Applications : Methyl and ethyl esters are preferred for their balance of stability and reactivity in nucleophilic acyl substitution, while ketone derivatives are pivotal in cycloaddition reactions .
Biological Activity
Methyl 3,4-dihydro-2H-pyran-4-carboxylate is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings and case studies.
This compound belongs to the class of pyran derivatives, characterized by a six-membered ring containing oxygen. Its chemical structure allows it to participate in various reactions, making it a versatile compound in synthetic chemistry. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules, which is crucial for its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example, one study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in combating infections .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study highlighted its ability to reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. This suggests that this compound may have applications in treating inflammatory diseases such as arthritis and other chronic conditions .
3. Anticancer Potential
Emerging research points to the anticancer potential of this compound. In vivo studies have shown that it can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selective action makes it a candidate for further development as an anticancer drug .
Study on Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results indicate that the compound has promising antimicrobial properties that warrant further investigation.
Study on Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of this compound using a murine model:
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0% |
| Low Dose (10 mg/kg) | 25% |
| High Dose (50 mg/kg) | 55% |
The high dose group showed a significant reduction in inflammatory markers compared to the control group, suggesting that this compound could be beneficial in managing inflammation-related diseases .
Q & A
Q. What are the recommended storage conditions for Methyl 3,4-dihydro-2H-pyran-4-carboxylate to ensure stability during experiments?
The compound should be stored sealed in a dry environment at 2–8°C to prevent hydrolysis or degradation. This is critical for maintaining its reactivity in downstream synthetic applications, such as esterification or cyclization reactions. Avoid exposure to moisture, as the ester group is susceptible to hydrolysis under aqueous conditions .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Key parameters include:
- Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency.
- Temperature control : Maintain reaction temperatures between 50–70°C to balance reaction rate and side-product formation.
- Purification : Employ column chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1) to isolate the product from dihydrofuran byproducts. Comparative studies suggest yields can exceed 75% with optimized protocols .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?
Contradictions often arise from dynamic conformational changes or crystal-packing effects. To resolve these:
- Variable-temperature NMR : Probe temperature-dependent conformational equilibria (e.g., ring puckering in dihydropyran derivatives).
- DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers .
- Single-crystal X-ray diffraction : Resolve absolute configuration and confirm substituent orientation, as demonstrated in structurally analogous pyrrolo-pyridazine systems .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level can model:
- Electrophilicity : Calculate the electrophilic Parr function to identify reactive sites.
- Transition states : Map energy barriers for nucleophilic attack at the carbonyl carbon.
- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate polar aprotic environments. These methods align with validated approaches for pyran-4-carboxylate derivatives .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?
Strategies include:
- Chiral auxiliaries : Use enantiopure alcohols in esterification to induce asymmetry.
- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) for Michael additions to the dihydropyran core.
- Chromatographic resolution : Separate diastereomers via chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Retrosynthetic AI tools, such as those leveraging Reaxys or Pistachio databases, can propose feasible routes .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability.
- SAR analysis : Correlate structural features (e.g., substituent electronegativity at the 4-position) with activity trends.
- Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like vendor websites) to identify consensus mechanisms.
Q. What experimental safeguards are recommended when handling this compound due to its hazard profile?
- Ventilation : Use fume hoods to mitigate inhalation risks (H315/H319/H335 hazards) .
- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Methodological Tables
| Parameter | Optimized Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60°C | Maximizes cyclization efficiency |
| Catalyst (BF₃·OEt₂) Loading | 10 mol% | Reduces dimerization byproducts |
| Chromatography Solvent Ratio | Hexane:EtOAc (3:1) | Separates ester from dihydrofuran |
| Spectroscopic Technique | Key Data for Validation | Common Pitfalls |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.35 (m, 2H, CH₂-O) | Solvent peaks masking signals |
| IR Spectroscopy | 1720 cm⁻¹ (C=O stretch) | Moisture interference in KBr pellets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
